

# Spectroscopic Characterization of 4-Bromonaphthalene-1-carbonitrile: A Technical Guide

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## Compound of Interest

Compound Name: 4-Bromonaphthalene-1-carbonitrile

Cat. No.: B1283296

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Bromonaphthalene-1-carbonitrile** (CAS No. 92616-49-4). The information is intended for researchers, scientists, and professionals in drug development and materials science who utilize this versatile chemical intermediate. This document presents a compilation of expected spectroscopic data based on foundational principles and analysis of analogous compounds, in the absence of readily available, specific experimental spectra in the public domain.

## Molecular Structure and Properties

**4-Bromonaphthalene-1-carbonitrile** possesses a naphthalene core functionalized with a bromine atom and a nitrile group. This structure offers multiple reaction sites, making it a valuable building block in organic synthesis.<sup>[1]</sup>

Property	Value
CAS Number	92616-49-4
Molecular Formula	C <sub>11</sub> H <sub>6</sub> BrN
Molecular Weight	232.08 g/mol [2][3]
Appearance	White to off-white solid[1]
Melting Point	102-103 °C[3]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted <sup>1</sup>H and <sup>13</sup>C NMR spectral data for **4-Bromonaphthalene-1-carbonitrile**, dissolved in a suitable solvent such as deuteriochloroform (CDCl<sub>3</sub>).

### <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum of **4-Bromonaphthalene-1-carbonitrile** is expected to show six signals in the aromatic region, corresponding to the six protons on the naphthalene ring system. The chemical shifts are influenced by the electron-withdrawing effects of the nitrile group and the bromine atom, as well as the anisotropic effects of the aromatic rings.

Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~ 8.2 - 8.4	Doublet	~ 8.0	H-8
~ 8.0 - 8.2	Doublet	~ 8.0	H-5
~ 7.8 - 8.0	Doublet	~ 7.5	H-2
~ 7.7 - 7.9	Doublet	~ 7.5	H-3
~ 7.6 - 7.8	Triplet	~ 7.8	H-6
~ 7.5 - 7.7	Triplet	~ 7.8	H-7

### <sup>13</sup>C NMR Spectroscopy

The proton-decoupled  $^{13}\text{C}$  NMR spectrum is predicted to display eleven distinct signals, one for each carbon atom in the molecule. The chemical shifts are characteristic of aromatic, nitrile, and halogenated aromatic carbons.

Predicted Chemical Shift ( $\delta$ , ppm)	Assignment
~ 135 - 140	C-4 (Attached to Br)
~ 132 - 135	C-8a
~ 130 - 133	C-4a
~ 128 - 132	C-8
~ 127 - 130	C-5
~ 126 - 129	C-7
~ 125 - 128	C-6
~ 124 - 127	C-2
~ 123 - 126	C-3
~ 117 - 120	$\text{C}\equiv\text{N}$
~ 108 - 112	C-1 (Attached to CN)

## Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The key expected absorption bands for **4-Bromonaphthalene-1-carbonitrile** are listed below.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~ 3100 - 3000	Medium	Aromatic C-H Stretch
~ 2230 - 2210	Strong, Sharp	C≡N (Nitrile) Stretch
~ 1600 - 1450	Medium to Strong	Aromatic C=C Ring Stretch
~ 850 - 750	Strong	C-H Out-of-plane Bending
~ 700 - 500	Medium to Strong	C-Br Stretch

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

m/z	Relative Intensity	Assignment
231/233	High	[M] <sup>+</sup> , Molecular ion peak (presence of Br isotopes)
202/204	Moderate	[M - CN] <sup>+</sup>
126	High	[M - Br - CN] <sup>+</sup> or [C <sub>10</sub> H <sub>6</sub> ] <sup>+</sup>
101	Moderate	[C <sub>8</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The following are general protocols for acquiring the spectroscopic data.

### NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **4-Bromonaphthalene-1-carbonitrile** in 0.6-0.8 mL of deuterated chloroform (CDCl<sub>3</sub>).
- Instrumentation: A 400 MHz or higher field NMR spectrometer.

- $^1\text{H}$  NMR Acquisition: A standard pulse-acquire sequence with a spectral width of 0-15 ppm, a pulse angle of  $45^\circ$ , a relaxation delay of 2 seconds, and an accumulation of at least 16 scans.
- $^{13}\text{C}$  NMR Acquisition: A proton-decoupled pulse-acquire sequence with a spectral width of 0-220 ppm, a pulse angle of  $45^\circ$ , a relaxation delay of 5 seconds, and an accumulation of at least 1024 scans.

## IR Spectroscopy

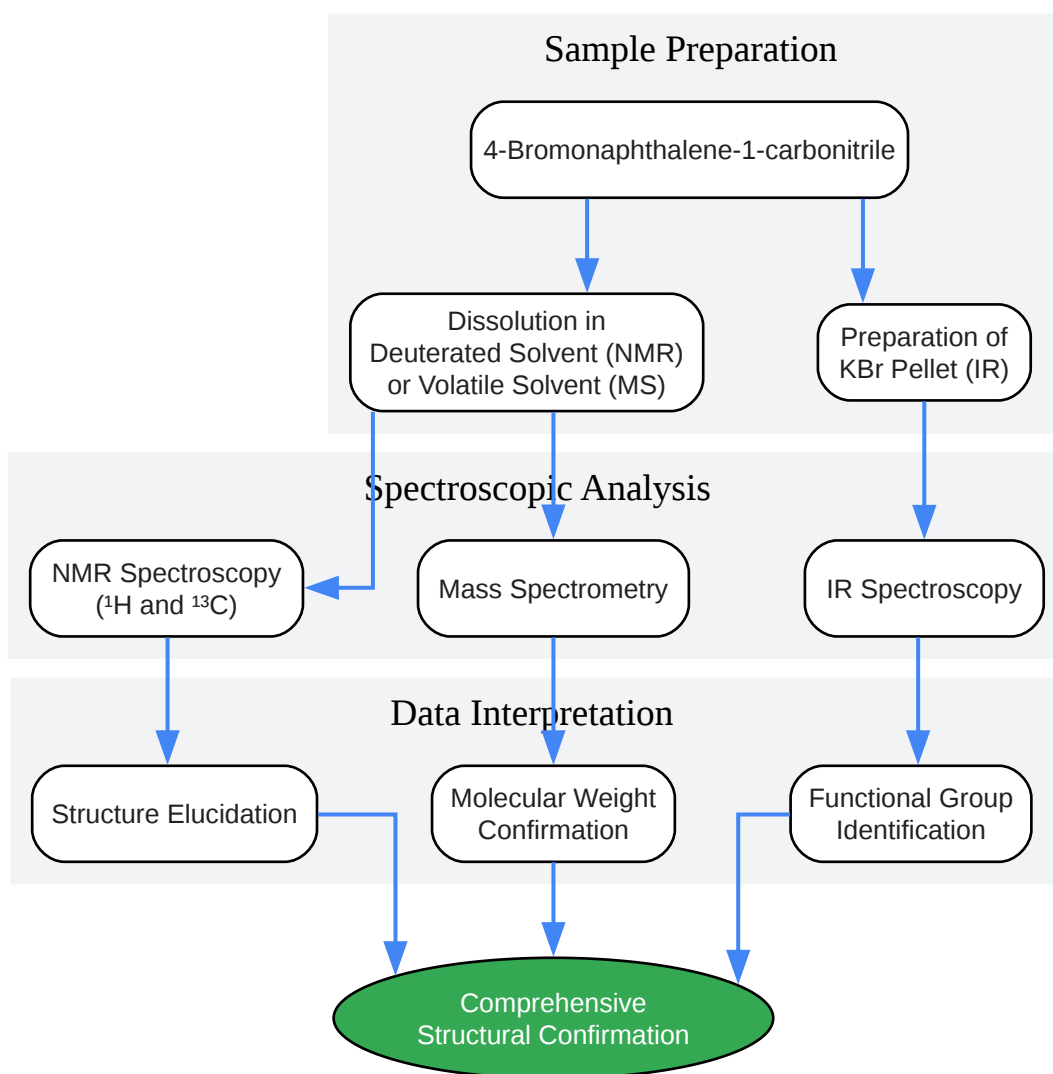
- Sample Preparation: The sample can be analyzed as a KBr (potassium bromide) pellet or as a thin film from a volatile solvent.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition: The spectrum is typically recorded from  $4000$  to  $400\text{ cm}^{-1}$  with a resolution of  $4\text{ cm}^{-1}$ .

## Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent like methanol or acetonitrile.
- Instrumentation: A mass spectrometer with an electron ionization (EI) source.
- Acquisition: The sample is introduced via direct infusion or a GC inlet. The mass spectrum is acquired over a range of  $m/z$  50-500.

## Visualizations

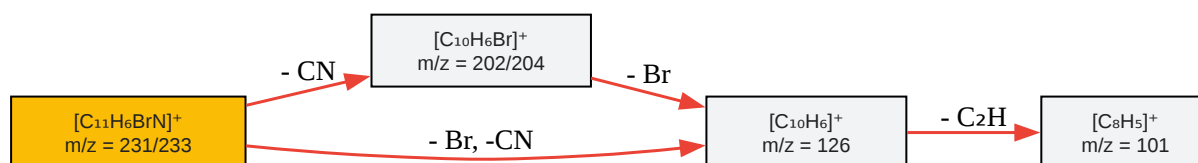
### Spectroscopic Analysis Workflow



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Caption: Workflow for the spectroscopic analysis of **4-Bromonaphthalene-1-carbonitrile**.

## Predicted Mass Spectrometry Fragmentation Pathway



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Caption: Predicted major fragmentation pathway for **4-Bromonaphthalene-1-carbonitrile** in EI-MS.

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## References

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